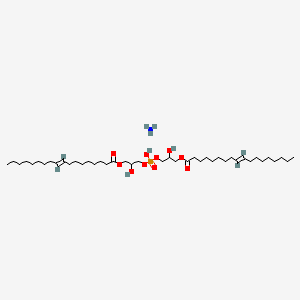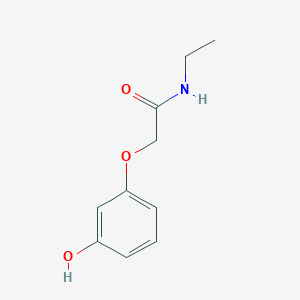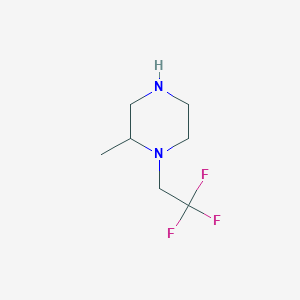
(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid typically involves the reaction of 2-chloro-5-methylphenol with ®-2-bromopropanoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing chiral drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-chloro-5-methylphenoxy)propanoic acid
- 2-(2-chlorophenoxy)propanoic acid
- 2-(2-methylphenoxy)propanoic acid
Comparison: (2R)-2-(2-chloro-5-methylphenoxy)propanoic acid is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The presence of the chloro and methyl groups on the aromatic ring also influences its chemical reactivity and biological properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H11ClO3 |
|---|---|
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
(2R)-2-(2-chloro-5-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
FYAUPTBCTGCOAA-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)Cl)O[C@H](C)C(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12070418.png)



![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)





